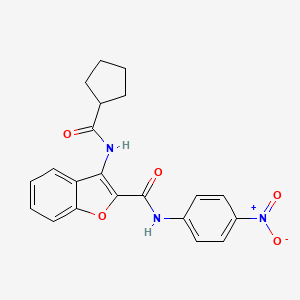

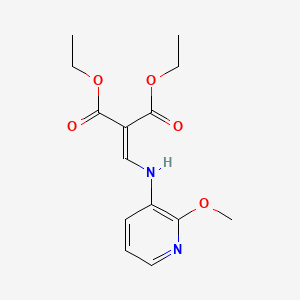

![molecular formula C20H20N4O2 B2413734 1-(4-Isopropylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 941892-35-9](/img/structure/B2413734.png)

1-(4-Isopropylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Isopropylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone, also known as IPP-OXD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications.

Scientific Research Applications

Synthesis and Biological Activity Prediction

- A study by Kharchenko et al. (2008) describes the one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids leading to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. These structures have been confirmed by various spectroscopic methods and liquid chromato-mass spectrometry. The paper also discusses the prediction of biological activity for these synthesized compounds (Kharchenko, Detistov, & Orlov, 2008).

Antitumor Activity

- Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs, which were tested for antitumor activity against a panel of 11 cell lines in vitro. One compound exhibited potent antitumor activity with a mean IC50 value of approximately 9.4 µM (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Antimicrobial Activities

- Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The study revealed that the newly synthesized compounds showed good or moderate antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Apoptosis Induction and Anticancer Potential

- Zhang et al. (2005) identified a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, through high-throughput screening. This compound showed activity against several breast and colorectal cancer cell lines and was identified as a potential anticancer agent (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).

Antibacterial Activity and Anti-tubercular Efficacy

- A study by Raval et al. (2014) on the synthesis of oxoethylthio-1,3,4-oxadiazole derivatives and their in vitro antibacterial activity found that some synthesized compounds exhibited significant efficacy against Mycobacterium tuberculosis (Raval, Akhaja, Jaspara, Myangar, & Patel, 2014).

Thermally Stable Polyimides and Poly(amide-imide) Synthesis

- Mansoori et al. (2012) synthesized new, thermally stable polyimides and a poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group. These polymers were characterized for their solubility and thermal behavior, indicating potential applications in various industrial fields (Mansoori, Atghia, Sanaei, Zamanloo, Imanzadeh, & Eskandari, 2012).

Organic Light-Emitting Diodes (OLEDs) Application

- Wang et al. (2001) focused on the synthesis and structure of a new bis(1,3,4-oxadiazole) system for use in Organic Light-Emitting Diodes (OLEDs). The study indicated that the synthesized compounds significantly improved the efficiency of the LED devices (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).

Novel Compounds for Antitumor Activity

- Another study by Maftei et al. (2016) involved the synthesis and investigation of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives for antitumor activity. The in vitro anti-cancer activity of these compounds was assessed, revealing promising results (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).

properties

IUPAC Name |

1-(4-propan-2-ylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-13(2)14-3-5-17(6-4-14)24-12-16(11-18(24)25)20-22-19(23-26-20)15-7-9-21-10-8-15/h3-10,13,16H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVYUDUQGINDRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

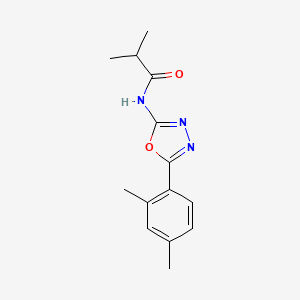

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2413652.png)

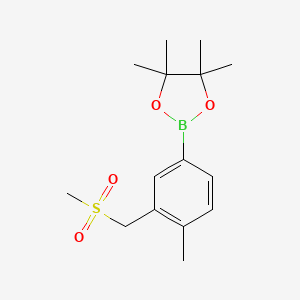

![6-(3-Methyl-1-benzofuran-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2413653.png)

![2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B2413657.png)

![N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide](/img/structure/B2413660.png)

![(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2413661.png)

![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2413662.png)

![2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B2413668.png)